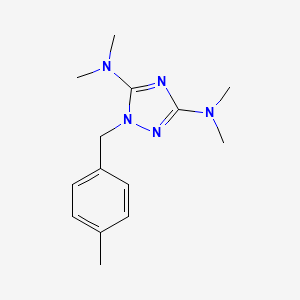

2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

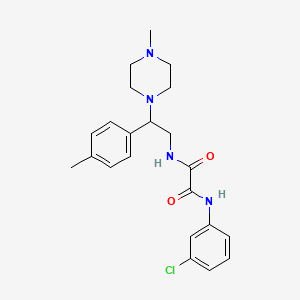

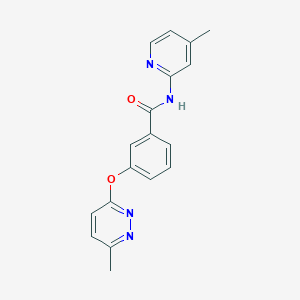

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The presence of the “3-Aminopropyl” and “5-amine” suggests that the compound has amine functional groups attached to the benzimidazole core .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core with amine functional groups attached at the 2nd and 5th positions .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions, often serving as a component in the synthesis of more complex molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of amine groups in the compound could influence its solubility and reactivity .Mécanisme D'action

Target of Action

Similar compounds such as 3-aminopropyltriethoxysilane (aptes) have been used for the functionalization of surfaces with alkoxysilane molecules .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through covalent bonding . This interaction could result in changes at the molecular level, potentially altering the properties of the target.

Biochemical Pathways

For instance, APTES has been used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .

Result of Action

Based on the properties of related compounds, it can be inferred that the compound may have a significant impact on the molecular structure and function of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets . .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride in lab experiments is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines and has been used in the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have toxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the research on 2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride. One area of research is the development of new anticancer drugs based on this compound. Another area of research is the exploration of its potential as an anticonvulsant and anxiolytic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.

Méthodes De Synthèse

The synthesis of 2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-nitrobenzimidazole with 1,3-diaminopropane in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.

Applications De Recherche Scientifique

- Administration de médicaments : La modification par APTES offre un lien polyvalent pour fixer des entités organiques, inorganiques ou biochimiques. Les chercheurs ont exploré son utilisation dans les systèmes d'administration de médicaments, où elle agit comme un modificateur de surface pour les nanoparticules ou les vecteurs de médicaments. La fonctionnalisation des nanoparticules chargées de médicaments avec l'APTES permet d'obtenir une administration ciblée des médicaments .

- Imagerie médicale : Les nanoparticules modifiées par l'APTES améliorent le contraste d'imagerie. Elles peuvent être conjuguées à des agents d'imagerie (tels que des colorants fluorescents ou des radioisotopes) pour des applications en imagerie par résonance magnétique (IRM), en tomodensitométrie (TDM) ou en imagerie optique .

- Catalyseurs : Les nanoparticules d'oxyde métallique (MONP) fonctionnalisées par l'APTES trouvent des applications comme catalyseurs. Leur meilleure dispersibilité et leur réactivité de surface les rendent aptes aux réactions catalytiques. Les chercheurs ont exploré les APTES-MONP dans divers procédés catalytiques, notamment les réactions d'oxydation et de réduction .

- Émulsions : Les APTES-MONP présentent un comportement d'émulsion de Pickering. Ces émulsions sont stabilisées par des nanoparticules adsorbées à l'interface huile-eau. Les APTES-MONP peuvent être utilisées pour stabiliser des émulsions dans les aliments, les cosmétiques et les produits pharmaceutiques .

- Modification de surface : L'APTES est largement utilisée comme agent de silanisation pour modifier les surfaces des MONP. L'introduction de groupes amine améliore leur dispersibilité et leurs propriétés antibactériennes. Les chercheurs ont exploré les APTES-MONP dans divers contextes scientifiques, notamment les capteurs électrochimiques et la spectroscopie Raman amplifiée par surface (SERS) .

- Élimination des contaminants : Les nanoparticules modifiées par l'APTES peuvent adsorber sélectivement les contaminants de l'eau ou d'autres milieux. Leur surface fonctionnalisée permet une liaison spécifique aux polluants, ce qui les rend utiles pour la rémédiation environnementale .

- Les APTES-MONP présentent une activité antibactérienne inhérente due aux groupes amine. Les chercheurs ont étudié leur potentiel dans la lutte contre les infections bactériennes, telles que la cicatrisation des plaies ou les revêtements antimicrobiens .

- Fonctionnalisation de surface : L'APTES sert de lien polyvalent pour fixer d'autres molécules aux MONP. Les chercheurs ont exploré son utilisation dans le greffage de polymères, de biomolécules ou d'autres groupes fonctionnels sur les surfaces de nanoparticules .

- Matériaux hybrides : Les APTES-MONP modifiées peuvent être incorporées dans des matériaux hybrides, tels que des composites polymères ou des nanocomposites. Ces matériaux trouvent des applications dans divers domaines, notamment l'électronique, l'optique et l'ingénierie des matériaux .

- Bioconjugaison : Les APTES-MONP peuvent être fonctionnalisées avec des biomolécules (par exemple, des anticorps, des peptides ou des enzymes). Cette bioconjugaison permet une administration ciblée de médicaments, une biosensibilisation ou des applications diagnostiques .

- Marquage et suivi cellulaire : Les nanoparticules modifiées par l'APTES peuvent être utilisées pour le marquage des cellules in vitro ou in vivo. Leur propriétés de surface permettent une absorption et un suivi cellulaires efficaces, ce qui aide les études en biologie cellulaire et en médecine régénérative .

Applications biomédicales

Applications industrielles

Applications de la recherche scientifique

Propriétés antibactériennes

Science des matériaux

Biotechnologie et nanomédecine

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4.2ClH/c11-5-1-2-10-13-8-4-3-7(12)6-9(8)14-10;;/h3-4,6H,1-2,5,11-12H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMLJYNBWTXWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid](/img/structure/B2441711.png)

![4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one](/img/structure/B2441713.png)

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441714.png)

![Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2441719.png)

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2441722.png)

![Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2441733.png)